![molecular formula C16H24N2 B4885776 N-cyclopropyl-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4885776.png)
N-cyclopropyl-1-(2-phenylethyl)-4-piperidinamine
Overview
Description
N-cyclopropyl-1-(2-phenylethyl)-4-piperidinamine, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and depression.
Mechanism of Action
N-cyclopropyl-1-(2-phenylethyl)-4-piperidinamine exerts its pharmacological effects by inhibiting GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA transaminase, this compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action is similar to that of vigabatrin, a clinically approved antiepileptic drug that also inhibits GABA transaminase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased GABA levels, enhanced inhibitory neurotransmission, and reduced neuronal excitability. These effects have been demonstrated in preclinical studies using animal models of epilepsy, addiction, and depression. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-1-(2-phenylethyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase, its favorable safety profile, and its ability to enhance inhibitory neurotransmission and reduce neuronal excitability. However, there are also some limitations to using this compound in lab experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and purification, and the lack of clinical data on its safety and efficacy.
Future Directions
N-cyclopropyl-1-(2-phenylethyl)-4-piperidinamine has several potential future directions for research, including its use as a therapeutic agent for epilepsy, addiction, and depression, its use as a tool for studying the role of GABA in the brain, and its potential for developing new drugs that target GABA transaminase. Further research is needed to fully understand the safety and efficacy of this compound in humans and to explore its potential for treating other neurological disorders.
Scientific Research Applications
N-cyclopropyl-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Preclinical studies have shown that this compound is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, this compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability.
properties
IUPAC Name |
N-cyclopropyl-1-(2-phenylethyl)piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)8-11-18-12-9-16(10-13-18)17-15-6-7-15/h1-5,15-17H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSHAOMDCCJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.